molecular formula C16H20O B1348817 2-Phenyladamantan-2-ol CAS No. 29480-18-0

2-Phenyladamantan-2-ol

Cat. No. B1348817
CAS RN: 29480-18-0
M. Wt: 228.33 g/mol
InChI Key: FSVUOZUVEZBKGB-UHFFFAOYSA-N
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Description

2-Phenyladamantan-2-ol, also known as 2-Phenyl-2-adamantanol or PAA, is an organic compound with the molecular formula C16H20O. It has a molecular weight of 228.33 g/mol .


Physical And Chemical Properties Analysis

2-Phenyladamantan-2-ol has a molecular formula of C16H20O and a molecular weight of 228.33 g/mol . No further physical and chemical properties were found in the papers retrieved.

Scientific Research Applications

Organic Chemistry

  • Application : 2-Phenyladamantan-2-ol is used in the synthesis of complex molecules for studying biological activity .
  • Method : 1,3-Dichloroadamantanes in fuming nitric acid were converted to mixtures of 2-oxaadamantane derivatives, which include 2-Phenyladamantan-2-ol . The structure of these derivatives was determined by two-dimensional NMR methods and X-ray analysis .
  • Results : The resulting compounds can be used in the design of highly complex molecules as subjects for studying biological activity .

Drug Design

  • Application : Compounds containing an oxaadamantane fragment, such as 2-Phenyladamantan-2-ol, have been used in the synthesis of biologically active structures .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Among synthetic polyoxaadamantanes, trioxaadamantanetriols showed a high inhibitory activity against coronavirus helicase (Nsp13) .

Material Science

  • Application : Conformationally rigid crown ethers have been obtained from oxaadamantane derivatives, and some of them were shown to bind alkali metal cations with a selectivity comparable to that of known crown ethers such as 15-crown-5 and 18-crown-6 .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Some of the oxaadamantane derivatives were shown to bind alkali metal cations with a selectivity comparable to that of known crown ethers .

Synthesis of Complex Molecules

  • Application : 2-Phenyladamantan-2-ol can be used in the synthesis of complex molecules .
  • Method : The compound can be obtained by cyclization of 2-(endo-bicyclo[3,3,1]non-6-en-3-yl)propan-2-ol in hot formic acid . After hydrolysis of the initial product, a mixture of 4,4-dimethyladamantan-2-ol and 2-phenyladamantan-2-ol is obtained .
  • Results : The resulting compounds can be used in the design of highly complex molecules .

Antifungal Activity

  • Application : Fusidilactone C, which contains an oxaadamantane fragment similar to 2-Phenyladamantan-2-ol, has shown antifungal activity .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Fusidilactone C showed antifungal activity against Eurotium repens and Fusarium oxysporum .

Synthesis of Crown Ethers

  • Application : 2-Phenyladamantan-2-ol can be used in the synthesis of conformationally rigid crown ethers .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Some of the oxaadamantane derivatives were shown to bind alkali metal cations with a selectivity comparable to that of known crown ethers .

Safety And Hazards

2-Phenyladamantan-2-ol is classified as an irritant . No further safety and hazard information was found in the papers retrieved.

properties

IUPAC Name

2-phenyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVUOZUVEZBKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341219
Record name 2-phenyladamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyladamantan-2-ol

CAS RN

29480-18-0
Record name 2-phenyladamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-ADAMANTAN-2-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
FAJ Singelenberg, BP Van Eijck - Acta Crystallographica Section C …, 1987 - scripts.iucr.org
2-Phenyltricy clo [3.3. 1.13, 7] dec an-2-ol, C~ 6H20O, Mr= 228.33, tetragonal, 141/a, a= 22.794 (5), c= 10.004 (2) A, V= 5198 (2) A3, Z= 16, Dx= 1.167 g cm-3, 2 (Cu Ka)= 1.54183 A,/z (…
Number of citations: 7 scripts.iucr.org
J Baran, MW Hnat, ETG Lutz… - Journal of Molecular …, 1990 - Elsevier
The polarized FTIR-spectra of the 2-phenyladamantan-2-ol (PA2) single crystal and powder spectra of the PA2 and deuterated PA2-d samples have been investigated. The results …
Number of citations: 3 www.sciencedirect.com
BD Cuddy, D Grant, A Karim, MA McKervey… - Journal of the Chemical …, 1972 - pubs.rsc.org
In 98% sulphuric acid at 0, 2-methyladamantan-2-ol gives mainly 2-methyladamantane and an equilibrium mixture of 2-methyladamantan-1-ol and syn- and anti-4-methyladamantan-1-…
Number of citations: 13 pubs.rsc.org
S Sadasivan - 1995 - search.proquest.com
… Black and Gill“ also investigated the reactions of 2-ethyladamantan-2-ol and 2phenyladamantan-2-ol with iodine and lead tetraacetate. Both of these substrates were expected to form …
Number of citations: 2 search.proquest.com
PA Krasutsky, IV Kolomitsyn, P Kiprof… - The Journal of …, 2000 - ACS Publications
… When adamantan-2-ol (6) and 2-phenyladamantan-2-ol (7) reacted with TFPAA in TFAA, lactone 4 16 was formed in a good yield. This observation indicated that the first O-insertion …
Number of citations: 38 pubs.acs.org
EA Ivleva, VV Klepikov, YE Khatmullina… - Russian Journal of …, 2022 - Springer
… The oxidation of 2-methyladamantan-2-ol and 2-phenyladamantan-2-ol with Pb(OAc) 4 /I 2 gave oxahomoadamantane derivatives which were subjected to acid-catalyzed cleavage to …
Number of citations: 4 link.springer.com
R Herrmann, W Kirmse - Liebigs Annalen, 1995 - Wiley Online Library
When both diastereomers of [5‐D]‐2‐methyl‐2‐adamantyl 2,4‐dinitrophenolate (18a) and [5‐D]‐2‐phenyl‐2‐adamantyl 2,4‐dinitrophenolate (18b) were solvolyzed in 40% aqueous …
AD Bond, JE Davies, S Parsons - Acta Crystallographica Section C …, 2008 - scripts.iucr.org
… These are commonly tetrameric and may be formed in tetragonal space groups (eg 2-phenyladamantan-2-ol; Singelenberg & van Eijck, 1987) or about inversion centres with two …
Number of citations: 16 scripts.iucr.org
J Baran, G Bator, M Drozd, MM Ilczyszyn… - Journal of molecular …, 1999 - Elsevier
… A similar effect has already been observed in the spectra of 2-phenyladamantan-2-ol [18] and adamantan-1-ol [19]. An existence of the long distance interaction between the νOH …
Number of citations: 1 www.sciencedirect.com
M Kawanisi, S Arimatsu, R Yamaguchi, K Kimoto - Chemistry Letters, 1972 - journal.csj.jp
Upon being heated in HMPT, 1-adamantanol transformed into adamantane, whereas 2-adamantanol afforded 2-adamantyl tetramethylphosphorodiamidate. Diphenyl- and triphenyl-…
Number of citations: 7 www.journal.csj.jp

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